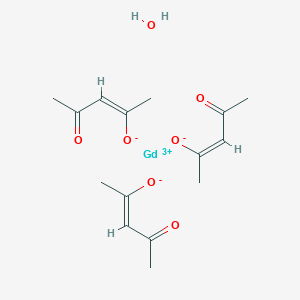
Nitric acid hydrate thulium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid hydrate thulium, also known as thulium(III) nitrate hydrate, is an inorganic compound formed by the reaction of thulium with nitric acid. It has the chemical formula Tm(NO₃)₃·xH₂O, where x represents the number of water molecules associated with the compound. This compound forms dark-green crystals that are highly soluble in water and ethanol . Thulium is a rare earth element, and its compounds are known for their unique properties and applications in various fields.
Synthetic Routes and Reaction Conditions:
Reaction of Thulium with Nitric Acid: Thulium metal reacts with nitric acid to form thulium(III) nitrate and nitrogen dioxide gas. The reaction can be represented as: [ \text{Tm} + 6 \text{HNO}_3 \rightarrow \text{Tm(NO}_3\text{)}_3 + 3 \text{NO}_2 + 3 \text{H}_2\text{O} ]
Reaction of Thulium Hydroxide with Nitric Acid: Thulium hydroxide reacts with nitric acid to form thulium(III) nitrate and water. The reaction can be represented as: [ \text{Tm(OH)}_3 + 3 \text{HNO}_3 \rightarrow \text{Tm(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods:
- The industrial production of thulium(III) nitrate hydrate typically involves the dissolution of thulium oxide (Tm₂O₃) in nitric acid, followed by crystallization to obtain the hydrate form. The reaction can be represented as: [ \text{Tm}_2\text{O}_3 + 6 \text{HNO}_3 \rightarrow 2 \text{Tm(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ]
Types of Reactions:
Oxidation: Thulium(III) nitrate can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also participate in reduction reactions, where it is reduced to lower oxidation states.
Substitution: Thulium(III) nitrate can undergo substitution reactions, where the nitrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: Ligands such as chloride ions or organic ligands can be used to replace nitrate ions.
Major Products Formed:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of thulium compounds in lower oxidation states.
Substitution: Formation of thulium complexes with different ligands.
Chemistry:
- Thulium(III) nitrate hydrate is used as a reagent in various chemical reactions and synthesis processes.
- It is used in the preparation of other thulium compounds and complexes.
Biology and Medicine:
- Thulium compounds are being explored for their potential use in medical imaging and cancer treatment due to their unique luminescent properties.
Industry:
- Thulium(III) nitrate hydrate is used in the production of optical glasses and ceramics.
- It is also used in the manufacture of catalysts and electrical components.
Mecanismo De Acción
The mechanism of action of thulium(III) nitrate hydrate involves its ability to act as an oxidizing or reducing agent in various chemical reactions. The nitrate ions can participate in redox reactions, leading to the formation of different thulium compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
Terbium(III) nitrate: Similar to thulium(III) nitrate, terbium(III) nitrate is also a rare earth nitrate with similar properties and applications.
Lutetium(III) nitrate: Another rare earth nitrate with comparable chemical behavior and uses.
Cerium(III) nitrate: A rare earth nitrate that shares similar reactivity and applications.
Uniqueness of Thulium(III) Nitrate Hydrate:
- Thulium(III) nitrate hydrate is unique due to its specific luminescent properties, which make it valuable in optical and medical applications.
- It also has distinct chemical reactivity compared to other rare earth nitrates, making it useful in specialized chemical synthesis and industrial processes.
Propiedades
IUPAC Name |
nitric acid;thulium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO3.H2O.Tm/c2-1(3)4;;/h(H,2,3,4);1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBKJUMJLGWJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].O.[Tm] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3NO4Tm |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.963 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35725-33-8 |
Source


|
| Record name | Thulium(3+) nitrate hydrate (1:3:6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35725-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B7799997.png)

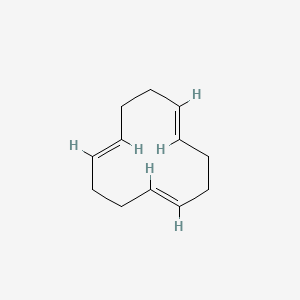
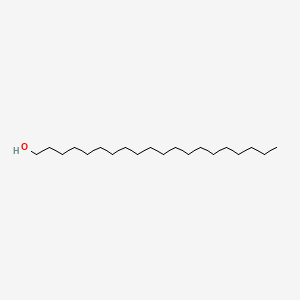

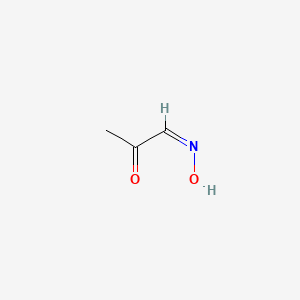
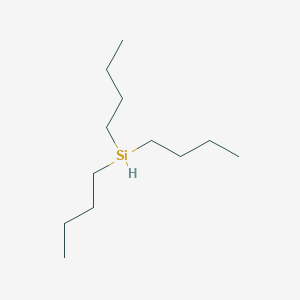
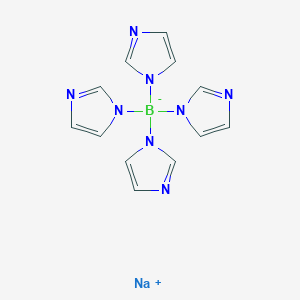


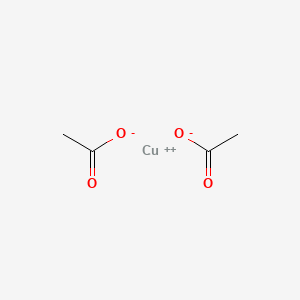
![[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II)](/img/structure/B7800085.png)

